molecular formula C16H13FN2O2S B6502201 3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 950269-44-0

3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6502201
CAS No.: 950269-44-0
M. Wt: 316.4 g/mol
InChI Key: RWMBPXWXMUBJLE-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting with the construction of the furan ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiazolyl moiety can be formed via cyclization reactions involving thioamides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-[5-(4-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide has shown potential as a bioactive molecule

Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for further medicinal research.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 3-[5-(4-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[5-(3-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

  • 3-[5-(2-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

  • 3-[5-(4-Methoxyphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Uniqueness: 3-[5-(4-Fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom at the para-position of the phenyl ring is particularly significant, as it can affect the compound's electronic properties and interactions with biological targets.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-5,7,9-10H,6,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMBPXWXMUBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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